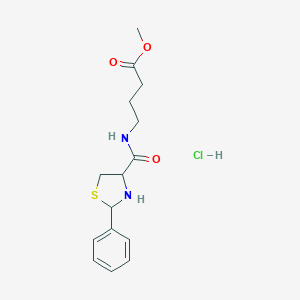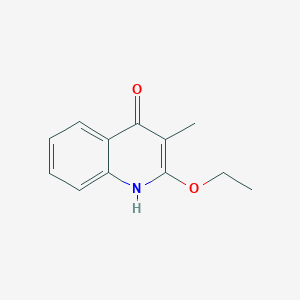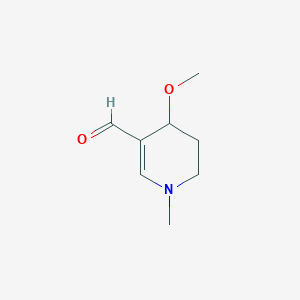
3-Pyridinecarboxaldehyde, 1,4,5,6-tetrahydro-4-methoxy-1-methyl-(9CI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Pyridinecarboxaldehyde, 1,4,5,6-tetrahydro-4-methoxy-1-methyl-(9CI) is a chemical compound that has gained significant attention due to its potential applications in scientific research.
Mécanisme D'action
The mechanism of action of 3-Pyridinecarboxaldehyde, 1,4,5,6-tetrahydro-4-methoxy-1-methyl-(9CI) is not fully understood. However, it has been suggested that it works by inhibiting the production of pro-inflammatory cytokines and chemokines. It has also been found to inhibit the activation of NF-κB, a transcription factor that plays a key role in the inflammatory response.
Effets Biochimiques Et Physiologiques
Studies have shown that 3-Pyridinecarboxaldehyde, 1,4,5,6-tetrahydro-4-methoxy-1-methyl-(9CI) has a number of biochemical and physiological effects. It has been found to reduce the production of nitric oxide and prostaglandin E2, both of which are involved in the inflammatory response. It has also been found to reduce the expression of matrix metalloproteinases, enzymes that play a role in tissue destruction.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3-Pyridinecarboxaldehyde, 1,4,5,6-tetrahydro-4-methoxy-1-methyl-(9CI) in lab experiments is its ability to inhibit the production of pro-inflammatory cytokines and chemokines. This makes it a useful tool in studying the inflammatory response. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to interpret the results of experiments.
Orientations Futures
There are several future directions for research on 3-Pyridinecarboxaldehyde, 1,4,5,6-tetrahydro-4-methoxy-1-methyl-(9CI). One area of interest is its potential use in the treatment of cancer. Further studies are needed to determine its efficacy and safety in this context. Another area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Studies have shown that it has neuroprotective properties, but more research is needed to determine its potential as a therapeutic agent in these diseases. Finally, more research is needed to fully understand its mechanism of action and how it can be used to modulate the inflammatory response.
Méthodes De Synthèse
The synthesis of 3-Pyridinecarboxaldehyde, 1,4,5,6-tetrahydro-4-methoxy-1-methyl-(9CI) involves the reaction of 3-pyridinecarboxaldehyde with 1,4,5,6-tetrahydro-4-methoxy-1-methyl-2(1H)-pyrimidinone in the presence of a catalyst. The resulting product is a yellow solid that is soluble in most organic solvents.
Applications De Recherche Scientifique
3-Pyridinecarboxaldehyde, 1,4,5,6-tetrahydro-4-methoxy-1-methyl-(9CI) has been used in various scientific research applications. It has been found to have anti-inflammatory properties and has been used in studies on the treatment of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis. It has also been used in studies on the treatment of cancer due to its ability to inhibit the growth of cancer cells.
Propriétés
Numéro CAS |
107673-04-1 |
|---|---|
Nom du produit |
3-Pyridinecarboxaldehyde, 1,4,5,6-tetrahydro-4-methoxy-1-methyl-(9CI) |
Formule moléculaire |
C8H13NO2 |
Poids moléculaire |
155.19 g/mol |
Nom IUPAC |
4-methoxy-1-methyl-3,4-dihydro-2H-pyridine-5-carbaldehyde |
InChI |
InChI=1S/C8H13NO2/c1-9-4-3-8(11-2)7(5-9)6-10/h5-6,8H,3-4H2,1-2H3 |
Clé InChI |
IHKDTCHGJLWXQL-UHFFFAOYSA-N |
SMILES |
CN1CCC(C(=C1)C=O)OC |
SMILES canonique |
CN1CCC(C(=C1)C=O)OC |
Synonymes |
3-Pyridinecarboxaldehyde, 1,4,5,6-tetrahydro-4-methoxy-1-methyl- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl 3-[4-(aminomethyl)phenyl]propanoate](/img/structure/B9888.png)
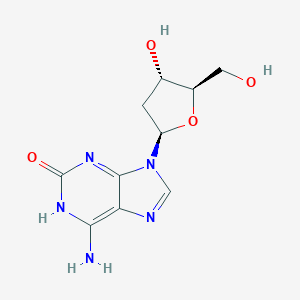
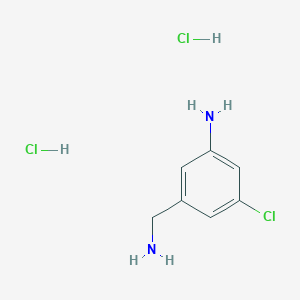
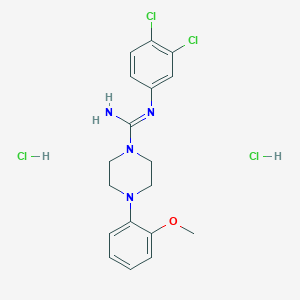
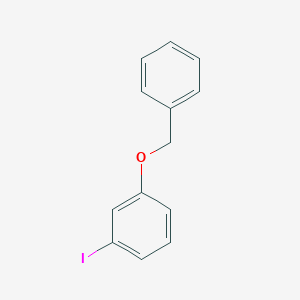
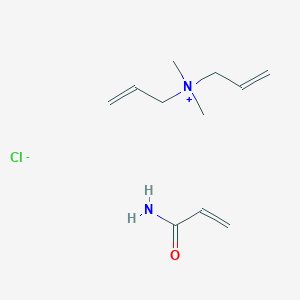
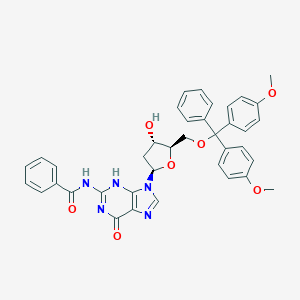
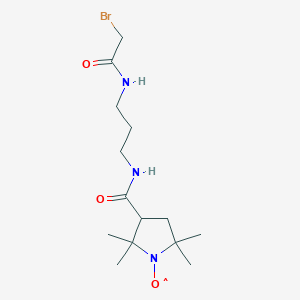
![methyl (2S)-2-[[2-[[(2R)-2-(decanoylamino)-3-(2-methoxy-2-oxoethyl)sulfanylpropanoyl]amino]acetyl]amino]-3-methylbutanoate](/img/structure/B9900.png)
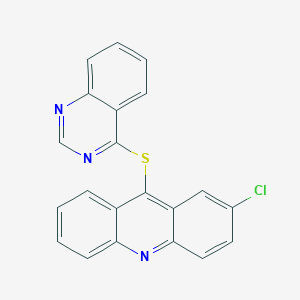
![Ethanone, 1-[2,3,3-trimethyl-1-(1-methylethyl)-2-aziridinyl]-(9CI)](/img/structure/B9904.png)
![Acetamide, N-[5-[bis(2-methoxyethyl)amino]-2-[(2-bromo-4,6-dinitrophenyl)azo]-4-methoxyphenyl]-](/img/structure/B9909.png)
